![molecular formula C26H29N3O4 B304761 N-[(E)-[4-[2-(2-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylideneamino]pyridine-4-carboxamide](/img/structure/B304761.png)
N-[(E)-[4-[2-(2-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylideneamino]pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(E)-[4-[2-(2-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylideneamino]pyridine-4-carboxamide is a compound used in scientific research for its potential therapeutic effects. It is a small molecule inhibitor of a protein kinase called PAK4, which is involved in various cellular processes such as cell proliferation, migration, and survival.
作用机制
N-[(E)-[4-[2-(2-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylideneamino]pyridine-4-carboxamide inhibits PAK4 by binding to its ATP-binding site. PAK4 is a serine/threonine protein kinase that regulates various cellular processes by phosphorylating downstream targets. Inhibition of PAK4 by N-[(E)-[4-[2-(2-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylideneamino]pyridine-4-carboxamide leads to reduced phosphorylation of downstream targets, which results in the observed effects on cell proliferation, migration, and survival.
Biochemical and Physiological Effects:
N-[(E)-[4-[2-(2-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylideneamino]pyridine-4-carboxamide has been shown to reduce cell proliferation, migration, and survival in various cancer cell lines. It has also been shown to affect the cytoskeleton, cell adhesion, and cell polarity. These effects are likely due to the inhibition of PAK4, which is involved in these cellular processes.
实验室实验的优点和局限性
One advantage of using N-[(E)-[4-[2-(2-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylideneamino]pyridine-4-carboxamide in lab experiments is its specificity for PAK4. This allows researchers to study the effects of PAK4 inhibition without affecting other protein kinases. One limitation is the potential for off-target effects, which can occur with any small molecule inhibitor. Another limitation is the need for further studies to determine the optimal dosage and treatment regimen.
未来方向
For research on N-[(E)-[4-[2-(2-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylideneamino]pyridine-4-carboxamide include studies on its effects in animal models of cancer. This will provide more information on its potential as a therapeutic agent. Other future directions include the development of more potent and selective PAK4 inhibitors, as well as the identification of biomarkers that can predict response to PAK4 inhibition.
合成方法
The synthesis of N-[(E)-[4-[2-(2-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylideneamino]pyridine-4-carboxamide involves several steps. The first step is the reaction of 2-(2-butan-2-ylphenoxy)ethanol with 4-chloro-3-nitropyridine in the presence of a base to form 4-(2-(2-butan-2-ylphenoxy)ethoxy)-3-nitropyridine. The second step is the reduction of the nitro group using palladium on carbon and hydrogen gas to form 4-(2-(2-butan-2-ylphenoxy)ethoxy)-3-aminopyridine. The third step is the reaction of the amino group with 4-formylphenylboronic acid in the presence of a base to form N-[(E)-[4-[2-(2-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylideneamino]pyridine-4-carboxamide.
科学研究应用
N-[(E)-[4-[2-(2-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylideneamino]pyridine-4-carboxamide has been used in scientific research to study the role of PAK4 in various cellular processes. PAK4 is overexpressed in many types of cancer, and its inhibition has been shown to reduce cell proliferation, migration, and survival. N-[(E)-[4-[2-(2-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylideneamino]pyridine-4-carboxamide has also been used to study the effects of PAK4 inhibition on the cytoskeleton, cell adhesion, and cell polarity.
属性
产品名称 |
N-[(E)-[4-[2-(2-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylideneamino]pyridine-4-carboxamide |
|---|---|
分子式 |
C26H29N3O4 |
分子量 |
447.5 g/mol |
IUPAC 名称 |
N-[(E)-[4-[2-(2-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C26H29N3O4/c1-4-19(2)22-7-5-6-8-23(22)32-15-16-33-24-10-9-20(17-25(24)31-3)18-28-29-26(30)21-11-13-27-14-12-21/h5-14,17-19H,4,15-16H2,1-3H3,(H,29,30)/b28-18+ |
InChI 键 |
NRCCGLWIWBCICC-MTDXEUNCSA-N |
手性 SMILES |
CCC(C)C1=CC=CC=C1OCCOC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3)OC |
SMILES |
CCC(C)C1=CC=CC=C1OCCOC2=C(C=C(C=C2)C=NNC(=O)C3=CC=NC=C3)OC |
规范 SMILES |
CCC(C)C1=CC=CC=C1OCCOC2=C(C=C(C=C2)C=NNC(=O)C3=CC=NC=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





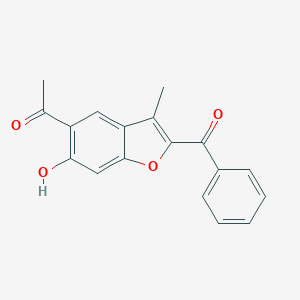
![2-[2-(4-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline](/img/structure/B304685.png)
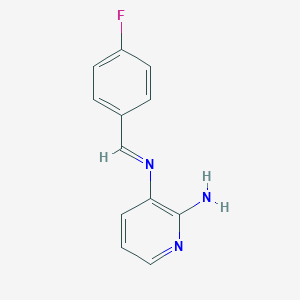
![2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine](/img/structure/B304688.png)

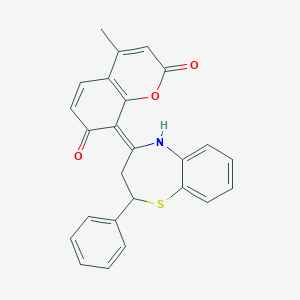
![1-[1-(6-Methoxynaphthalen-2-yl)ethyl]-5-phenacyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-one](/img/structure/B304692.png)

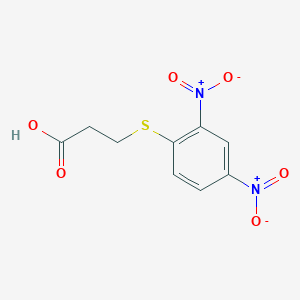

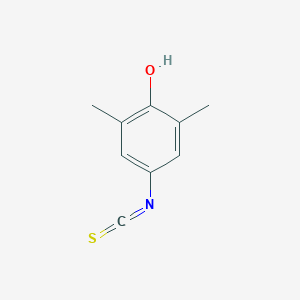
![4-[5-(2,4-dichlorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl methyl ether](/img/structure/B304702.png)